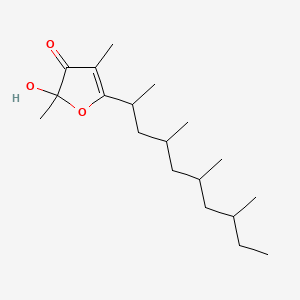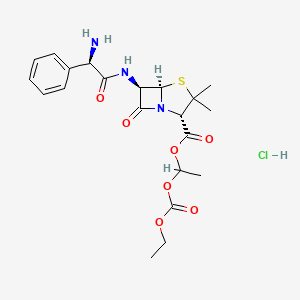
Bacampicilline chlorhydrate
Vue d'ensemble
Description
Le chlorhydrate de bacampicilline est un antibiotique de la famille des pénicillines et un promédicament de l'ampicilline. Il est conçu pour améliorer la biodisponibilité orale de l'ampicilline, le rendant plus efficace lorsqu'il est pris par voie orale. Le chlorhydrate de bacampicilline est rapidement hydrolysé en ampicilline dans l'organisme, qui exerce ensuite ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes .
Applications De Recherche Scientifique
Bacampicillin hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study prodrug activation and drug delivery mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Bacampicillin hydrochloride is a prodrug of ampicillin . Its primary target is the bacterial cell wall. More specifically, it inhibits the biosynthesis of cell wall mucopeptides .
Mode of Action
Bacampicillin hydrochloride is microbiologically inactive. During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts bacampicillin into its active form, ampicillin . Ampicillin then exerts a bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides .
Biochemical Pathways
The primary biochemical pathway affected by bacampicillin hydrochloride is the synthesis of bacterial cell walls. By inhibiting the formation of cell wall mucopeptides, bacampicillin disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Bacampicillin hydrochloride is rapidly and almost completely absorbed . Peak absorption occurs 45 minutes to 1 hour after administration . This is faster than the peak absorption of ampicillin, which occurs at 2 hours . Peak serum levels after a 400-mg dose of bacampicillin are 6–8 µg/ml, and after an 800-mg dose, they are 11–14 µg/ml . These peak levels are twofold greater than those achieved with equimolar doses of ampicillin . The drug is metabolized in the liver , and 75% is eliminated as ampicillin in the urine within 8 hours .
Result of Action
The bactericidal action of bacampicillin hydrochloride results in the death of susceptible bacteria, thereby helping to clear infections. It is used to treat various bacterial infections in the body, such as respiratory infections, skin and subcutaneous tissue infections, urinary tract infections, and acute uncomplicated gonococcal urethritis .
Action Environment
The action of bacampicillin hydrochloride is influenced by the presence of esterases in the intestinal wall, which are necessary for the conversion of bacampicillin into its active form, ampicillin . The drug’s absorption and efficacy may also be affected by factors that influence gastrointestinal transit time and the activity of intestinal esterases.
Safety and Hazards
Bacampicillin hydrochloride may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Orientations Futures
As of now, Bacampicillin is unavailable in the United States, and is no longer FDA approved . The future of Bacampicillin hydrochloride largely depends on the interest of pharmaceutical companies in producing this drug. As antibiotic resistance becomes a growing concern, there may be renewed interest in older antibiotics like Bacampicillin.
Analyse Biochimique
Biochemical Properties
Bacampicillin hydrochloride is microbiologically inactive. It is absorbed following oral administration and during absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts bacampicillin hydrochloride into its active form, ampicillin . Ampicillin exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides .
Cellular Effects
Bacampicillin hydrochloride, in its active form as ampicillin, has a broad spectrum of antimicrobial activity . It exerts its effects on various types of cells, particularly bacteria, by inhibiting the synthesis of their cell walls . This results in cell lysis and death .
Molecular Mechanism
The molecular mechanism of action of Bacampicillin hydrochloride involves its conversion to ampicillin and the subsequent inhibition of bacterial cell wall synthesis . Ampicillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are involved in the final stages of assembling the bacterial cell wall, and their inhibition by ampicillin leads to cell lysis and death .
Temporal Effects in Laboratory Settings
Bacampicillin hydrochloride is rapidly absorbed from the gastrointestinal tract and is quickly cleaved by serum esterases to bioactive ampicillin . The pharmacokinetics of bacampicillin and ampicillin in the period 2.5–8 hr after their ingestion is virtually identical at equimolar doses .
Metabolic Pathways
Bacampicillin hydrochloride is metabolized in the body by esterases present in the intestinal wall . This metabolism is rapid and results in the conversion of Bacampicillin hydrochloride to its active form, ampicillin .
Transport and Distribution
Bacampicillin hydrochloride is absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . The resulting ampicillin is then distributed throughout the body to exert its antibacterial effects .
Subcellular Localization
As a prodrug, Bacampicillin hydrochloride is converted into ampicillin in the body, which then exerts its effects on bacteria . Ampicillin targets the cell wall of bacteria, specifically the penicillin-binding proteins located inside the bacterial cell wall . Therefore, the subcellular localization of Bacampicillin hydrochloride’s effects would be the bacterial cell wall .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de bacampicilline est synthétisé par un procédé semi-synthétique. La synthèse implique la réaction d'un sel de sodium d'azidopénicilline avec un ester carbonique mixte, qui est préparé à partir d'acétaldéhyde et de chloroformiate d'éthyle. L'ester résultant est ensuite réduit en utilisant de l'hydrogène et un catalyseur approprié pour produire de la bacampicilline .
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de bacampicilline implique la même voie de synthèse mais à plus grande échelle. Le processus comprend un contrôle précis des conditions de réaction telles que la température, la pression et le pH pour assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de bacampicilline subit une hydrolyse lors de son absorption depuis le tractus gastro-intestinal. Cette hydrolyse est catalysée par des estérases présentes dans la paroi intestinale, convertissant la bacampicilline en sa forme active, l'ampicilline .
Réactifs et Conditions Courants :
Hydrolyse : Estérases dans le tractus gastro-intestinal.
Réduction : Hydrogène et un catalyseur approprié pendant la synthèse.
Principaux Produits Formés :
4. Applications de la Recherche Scientifique
Le chlorhydrate de bacampicilline a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé modèle pour étudier l'activation des promédicaments et les mécanismes de délivrance de médicaments.
Biologie : Employé dans la recherche sur la synthèse de la paroi cellulaire bactérienne et la résistance aux antibiotiques.
Industrie : Utilisé dans le développement de nouvelles formulations d'antibiotiques et de systèmes de délivrance de médicaments.
5. Mécanisme d'Action
Le chlorhydrate de bacampicilline est un promédicament qui est hydrolysé en ampicilline lors de son absorption depuis le tractus gastro-intestinal. L'ampicilline exerce ses effets antibactériens en inhibant la biosynthèse des mucopeptides de la paroi cellulaire. Cette inhibition se produit par la liaison de l'ampicilline aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne. La liaison de l'ampicilline aux PBP empêche la réticulation des chaînes de peptidoglycanes, qui est essentielle pour la résistance et la rigidité de la paroi cellulaire bactérienne. En conséquence, la paroi cellulaire bactérienne devient faible et finit par lyser, entraînant la mort de la bactérie .
Composés Similaires :
Ampicilline : La forme active du chlorhydrate de bacampicilline.
Pivampicilline : Un autre promédicament de l'ampicilline ayant des propriétés similaires.
Amoxicilline : Un antibiotique de la famille des pénicillines apparenté ayant un spectre d'activité plus large.
Comparaison : Le chlorhydrate de bacampicilline a une biodisponibilité orale améliorée par rapport à l'ampicilline en raison de sa nature de promédicament. Il est rapidement absorbé et hydrolysé en ampicilline, ce qui entraîne des taux sériques plus élevés et plus constants. La pivampicilline présente également des améliorations similaires de la biodisponibilité, mais la bacampicilline a un profil d'absorption plus uniforme. L'amoxicilline, bien que similaire en structure et en fonction, a un spectre d'activité plus large et est souvent préférée pour certaines infections .
Comparaison Avec Des Composés Similaires
Ampicillin: The active form of bacampicillin hydrochloride.
Pivampicillin: Another prodrug of ampicillin with similar properties.
Amoxicillin: A related penicillin antibiotic with a broader spectrum of activity.
Comparison: Bacampicillin hydrochloride has improved oral bioavailability compared to ampicillin due to its prodrug nature. It is rapidly absorbed and hydrolyzed to ampicillin, resulting in higher and more consistent serum levels. Pivampicillin also shows similar bioavailability improvements, but bacampicillin has a more uniform absorption profile. Amoxicillin, while similar in structure and function, has a broader spectrum of activity and is often preferred for certain infections .
Propriétés
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVTXAGTHUECPN-ANBBSHPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50972-17-3 (Parent) | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045466 | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37661-08-8 | |
| Record name | Bacampicillin-hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bacampicillin hydrochloride?
A1: Bacampicillin hydrochloride itself is a prodrug, meaning it is inactive in its administered form. [] It is rapidly and completely hydrolyzed in vivo to ampicillin. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it inhibits the transpeptidation reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). [, , ] This inhibition weakens the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death. [, , ]
Q2: How is bacampicillin hydrochloride absorbed and metabolized in the body?
A2: Bacampicillin hydrochloride is administered orally and is well-absorbed from the gastrointestinal tract. [, , ] It undergoes rapid and complete hydrolysis to ampicillin, primarily in the intestinal wall and blood, before reaching the systemic circulation. [, , ] This results in higher blood and tissue levels of ampicillin compared to an equivalent dose of oral ampicillin. [, ]
Q3: How is bacampicillin hydrochloride eliminated from the body?
A3: After conversion to ampicillin, it is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]
Q4: Does bacampicillin hydrochloride affect the pharmacokinetics of other drugs?
A4: Co-administration of bacampicillin hydrochloride with probenecid, a drug that inhibits renal tubular secretion, was found to limit the absorption of bacampicillin from the gastrointestinal tract in equids, suggesting a shared transport mechanism. [] This interaction highlights the potential for altered drug disposition when bacampicillin is co-administered with other drugs that utilize similar transport pathways.
Q5: What is known about the stability of bacampicillin hydrochloride in aqueous solutions?
A5: Studies on the stability of bacampicillin hydrochloride suspension have revealed that both total and dissolved bacampicillin hydrochloride decrease over time in aqueous solutions. [] This suggests that precipitation of bacampicillin base occurs from the solution. [] The degradation rate of bacampicillin hydrochloride in suspension was found to be faster compared to solutions, attributed to simultaneous degradation of both precipitated and dissolved forms. []
Q6: How does the formulation of bacampicillin hydrochloride impact its bioavailability?
A6: Several studies have investigated different formulations of bacampicillin hydrochloride to enhance its bioavailability and mask its bitter taste:* Microencapsulation: Microencapsulating bacampicillin hydrochloride with polymers like ethylcellulose or Eudragit E 100 has been explored to mask its bitterness and control its release. [, , , ] The choice of polymer and coating thickness can significantly influence the dissolution rate and in vivo performance. [, , ]
Suppositories:* Studies on sustained-release suppositories using Witepsol bases and macrogol bases revealed that the choice of base can impact the drug's absorption and bioavailability. [, ] The addition of polymer electrolytes like pectic acid or chondroitin sulfate was found to prolong the absorption of bacampicillin hydrochloride. []
Q7: What analytical methods are used to quantify bacampicillin hydrochloride?
A7: Several methods have been employed for the analysis of bacampicillin hydrochloride:* Microbiological Assay: This method utilizes the inhibition of bacterial growth by ampicillin, the active metabolite of bacampicillin, to determine its concentration. [] This method requires the hydrolysis of bacampicillin hydrochloride to ampicillin before analysis. []* High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for quantifying bacampicillin and its metabolites in various biological matrices. [] This method allows for the simultaneous determination of both the prodrug and its active metabolite. []
Q8: What are the mechanisms of resistance to bacampicillin hydrochloride?
A9: Resistance to bacampicillin hydrochloride, like other β-lactam antibiotics, primarily arises from:* Production of β-lactamases: These enzymes, produced by bacteria, hydrolyze the β-lactam ring of bacampicillin and ampicillin, rendering them ineffective. [, ]* Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity to bacampicillin and other β-lactams, decreasing their effectiveness. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



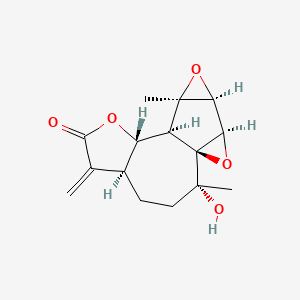


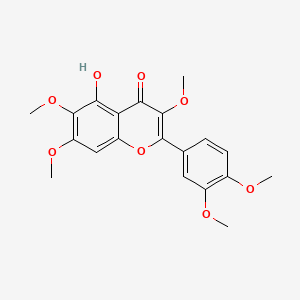
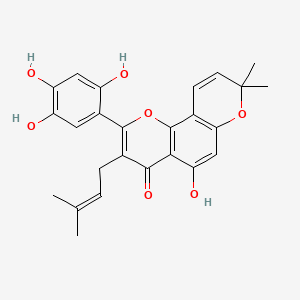
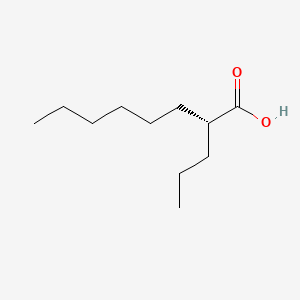
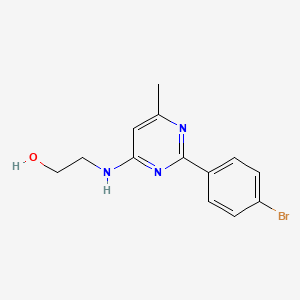
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

